4-(5-formylthiophen-2-yl)benzoic Acid

Description

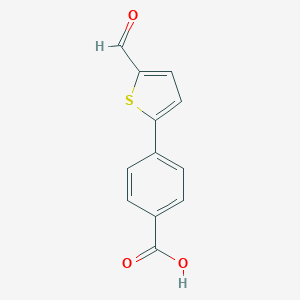

Structure

3D Structure

Properties

IUPAC Name |

4-(5-formylthiophen-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O3S/c13-7-10-5-6-11(16-10)8-1-3-9(4-2-8)12(14)15/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGPPHJDPPKYKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(S2)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405453 | |

| Record name | 4-(5-formylthiophen-2-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174623-07-5 | |

| Record name | 4-(5-formylthiophen-2-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5-formylthiophen-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(5-Formylthiophen-2-yl)benzoic Acid

Introduction: The Significance of a Bifunctional Building Block

4-(5-Formylthiophen-2-yl)benzoic acid is a bifunctional organic compound featuring a benzoic acid moiety and a formyl-substituted thiophene ring.[1] Its molecular formula is C12H8O3S, and it has a molecular weight of 232.26 g/mol .[2] This unique structure, with a conjugated π-system, establishes it as a critical building block in the realms of medicinal chemistry and materials science.[1] The aldehyde group provides a reactive site for condensation reactions, such as Knoevenagel or Schiff base formations, while the carboxylic acid group can participate in esterification, amidation, or coordination with metal ions.[1][2]

The inherent reactivity of its functional groups makes this compound a valuable intermediate in the synthesis of a diverse range of more complex molecules.[2] Notably, derivatives of this compound have shown potential as cytotoxic agents for cancer treatment and as antibacterial agents.[2] In materials science, it serves as a precursor for novel organic semiconductors, materials for organic light-emitting diodes (OLEDs), and as a ligand in the construction of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).[1] This guide provides a detailed exploration of the primary synthetic strategies for preparing this versatile compound.

Retrosynthetic Analysis: Devising Synthetic Pathways

A logical retrosynthetic analysis of this compound reveals two primary disconnection points, leading to two main synthetic strategies.

Caption: Retrosynthetic analysis of this compound.

Strategy 1 involves the initial synthesis of the 4-(thiophen-2-yl)benzoic acid core, followed by a late-stage formylation of the thiophene ring. Strategy 2 employs an early-stage formylation to create a functionalized thiophene building block, which is then coupled to a benzoic acid derivative. Each approach presents distinct advantages and challenges, which will be discussed in detail.

Strategy 1: Synthesis via Late-Stage Formylation

This strategy hinges on the construction of the bi-aryl system first, followed by the introduction of the aldehyde functionality.

Step 1.1: Suzuki-Miyaura Cross-Coupling for the Bi-Aryl Core

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, making it ideal for synthesizing the 4-(thiophen-2-yl)benzoic acid intermediate.[2] This reaction typically involves the palladium-catalyzed coupling of an aryl boronic acid with an aryl halide.

Sources

preparation protocol for 4-(5-formylthiophen-2-yl)benzoic acid

An In-Depth Technical Guide to the Preparation of 4-(5-formylthiophen-2-yl)benzoic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically-grounded protocol for the synthesis, purification, and characterization of this compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations that ensure a successful and reproducible outcome.

Introduction: Significance and Application

This compound (Molecular Formula: C₁₂H₈O₃S, Molecular Weight: 232.26 g/mol ) is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science.[1] Its rigid, conjugated π-system, featuring a thiophene ring linked to a benzoic acid, makes it an important building block. The aldehyde group serves as a reactive handle for forming various derivatives through condensation or addition reactions, while the carboxylic acid moiety allows for esterification, amidation, or coordination to metal centers.[1]

This unique structure is leveraged in the development of novel therapeutics, including potential anticancer and antibacterial agents.[1] Furthermore, its electronic properties make it a valuable precursor for organic semiconductors, metal-organic frameworks (MOFs), and materials for organic light-emitting diodes (OLEDs).[2] This guide details a robust and well-established synthetic route, ensuring a high degree of purity for subsequent applications.

Strategic Overview of the Synthetic Pathway

The preparation of this compound is most effectively achieved through a two-step sequence involving a palladium-catalyzed cross-coupling reaction followed by a regioselective formylation. This strategy is advantageous as it builds the core aryl-thiophene structure first and then installs the sensitive aldehyde group in the final step.

The chosen pathway is:

-

Suzuki-Miyaura Cross-Coupling: Synthesis of the intermediate, 4-(thiophen-2-yl)benzoic acid, by coupling 4-carboxyphenylboronic acid with 2-bromothiophene. This reaction is renowned for its high functional group tolerance and reliability.[1]

-

Vilsmeier-Haack Formylation: Introduction of the formyl (-CHO) group at the C5 position of the thiophene ring of the intermediate. This classic reaction is highly regioselective for electron-rich heterocycles like thiophene.[3][4]

Sources

An In-depth Technical Guide to 4-(5-formylthiophen-2-yl)benzoic acid: Properties, Synthesis, and Applications

Abstract

4-(5-formylthiophen-2-yl)benzoic acid is a bifunctional organic compound of significant interest in medicinal chemistry and materials science.[1] Featuring a thiophene ring functionalized with both a reactive aldehyde group and a benzoic acid moiety, it serves as a versatile building block for the synthesis of complex molecular architectures.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and key applications of this compound, intended for researchers, chemists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

This compound, also known by its synonyms 4-(5-formylthien-2-yl)benzoic acid and 5-(4-carboxyphenyl)thiophene-2-carboxaldehyde, is a solid organic compound.[1] Its structural framework, which links a thiophene-2-carboxaldehyde to a benzoic acid at the 4-position, imparts a unique combination of reactivity and rigidity to the molecule.

Core Chemical Data

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 174623-07-5 | [3][4][5][6] |

| Molecular Formula | C₁₂H₈O₃S | [1][4] |

| Molecular Weight | 232.26 g/mol | [1][4] |

| Appearance | White to off-white solid | [2] |

| Melting Point | Not consistently reported, but similar aryl-thiophenic acids melt above 200°C | |

| Solubility | Soluble in organic solvents such as DMSO and DMF | [2] |

| Purity | Typically available at ≥95% |

Spectroscopic Data (Predicted and Reported for Analogs)

-

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on both the benzene and thiophene rings, a sharp singlet for the aldehydic proton, and a broad singlet for the carboxylic acid proton.

-

δ ~13.0 (s, 1H, -COOH)

-

δ ~9.9 (s, 1H, -CHO)

-

δ ~8.0-8.2 (d, 2H, Ar-H ortho to -COOH)

-

δ ~7.8-7.9 (d, 2H, Ar-H meta to -COOH)

-

δ ~7.7 (d, 1H, Thiophene-H)

-

δ ~7.5 (d, 1H, Thiophene-H)

-

-

¹³C NMR (101 MHz, DMSO-d₆): The carbon spectrum will display signals for the carbonyl carbons of the aldehyde and carboxylic acid, in addition to the aromatic carbons.

-

δ ~192 (-CHO)

-

δ ~167 (-COOH)

-

δ ~125-150 (Aromatic and Thiophene carbons)

-

-

IR (KBr, cm⁻¹): The infrared spectrum will be characterized by strong absorption bands for the carbonyl groups and the O-H stretch of the carboxylic acid.

-

~3000-3300 (broad, O-H stretch)

-

~1680-1700 (C=O stretch, carboxylic acid)

-

~1660-1680 (C=O stretch, aldehyde)

-

Synthesis and Purification

The synthesis of this compound is most efficiently achieved through modern cross-coupling methodologies, which offer high yields and good functional group tolerance. The Suzuki-Miyaura cross-coupling reaction is a particularly effective and widely adopted strategy.[7][8][9]

Recommended Synthesis Pathway: Suzuki-Miyaura Coupling

This approach involves the palladium-catalyzed reaction between 5-formyl-2-thiopheneboronic acid and a 4-halobenzoic acid (typically 4-bromobenzoic acid). The use of boronic acids is advantageous due to their stability and low toxicity.[8][10]

Caption: Suzuki-Miyaura synthesis workflow.

Detailed Experimental Protocol

-

Step 1: Reagent Setup

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-formyl-2-thiopheneboronic acid (1.0 eq), 4-bromobenzoic acid (1.1 eq), and a suitable base such as potassium carbonate (2.0-3.0 eq).

-

Add a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-5 mol%).[8][9]

-

-

Step 2: Reaction Execution

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

-

Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v) or dimethylformamide (DMF).[11]

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Step 3: Work-up and Purification

-

After the reaction is complete, cool the mixture to room temperature and dilute it with water.

-

Acidify the aqueous solution with 2N HCl to a pH of 2-3 to precipitate the carboxylic acid product.

-

Collect the crude solid by vacuum filtration and wash it with water.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

-

Chemical Reactivity and Derivatization

The dual functionality of this compound makes it a valuable precursor for a wide range of chemical transformations.[1] The aldehyde and carboxylic acid groups can be selectively targeted to synthesize more complex derivatives.

Caption: Key reaction pathways for derivatization.

-

Reactions of the Aldehyde Group: The formyl group is susceptible to nucleophilic addition.

-

Oxidation: Can be oxidized to a carboxylic acid, forming a thiophene-dicarboxylic acid derivative.[12]

-

Reduction: Can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride.

-

Condensation Reactions: Readily undergoes condensation with amines to form Schiff bases or with active methylene compounds in Knoevenagel condensations.

-

Wittig Reaction: Reacts with phosphorus ylides to form alkene-bridged structures, a common strategy in the synthesis of retinoids and other conjugated systems.[13]

-

-

Reactions of the Carboxylic Acid Group: The benzoic acid moiety can undergo typical carboxylic acid transformations.

-

Esterification: Can be converted to its corresponding ester by reaction with an alcohol under acidic conditions.

-

Amidation: Forms amides through coupling with primary or secondary amines using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[1]

-

Applications in Research and Development

The unique structure of this compound positions it as a critical intermediate in several high-value research areas.[1]

Medicinal Chemistry and Drug Discovery

Thiophene-containing molecules are a well-established class of pharmacophores known for a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[14]

-

Anticancer Research: Analogs of this compound have demonstrated significant antiproliferative activity against various cancer cell lines, including lung (A549) and colon (Caco-2) cancer.[1] The core structure serves as a scaffold for developing inhibitors of key signaling pathways.[15]

-

Antibacterial Agents: Thiophene derivatives have shown potent antibacterial properties against bacteria such as Staphylococcus aureus.[1] The ability to easily derivatize the aldehyde and acid groups allows for the systematic optimization of antibacterial potency.

-

Photodynamic Therapy: Similar structures have been investigated as photosensitizers in photodynamic therapy for treating multidrug-resistant bacteria.[1]

Materials Science

The rigid, conjugated system of this compound makes it an attractive building block for functional organic materials.

-

Organic Electronics: As a precursor to π-conjugated systems, it can be used in the synthesis of organic semiconductors, conductive polymers, and materials for nonlinear optics.[7]

-

Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions, enabling the construction of porous MOFs for applications in gas storage and catalysis.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not universally available, data from structurally related compounds such as 2-formylbenzoic acid and 4-(3-thienyl)benzoic acid provide a strong basis for safe handling procedures.[16][17]

-

Hazard Identification:

-

Precautionary Measures:

-

First Aid:

-

In case of skin contact: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[16]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[16]

-

If inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Call a poison center or doctor if you feel unwell.[16]

-

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[16]

Conclusion

This compound is a high-value synthetic intermediate with significant potential in both pharmaceutical and material sciences. Its bifunctional nature allows for diverse and selective chemical modifications, making it an ideal starting point for the construction of novel, complex molecules. The robust synthesis via Suzuki-Miyaura coupling ensures its accessibility for a wide range of research and development applications. Proper adherence to safety protocols is essential when handling this compound.

References

- Supporting Information. Royal Society of Chemistry. [Link]

- Supplementary Information. Royal Society of Chemistry. [Link]

- Supporting Information. Royal Society of Chemistry. [Link]

- ResearchGate. One-pot Wittig reaction with 4-formylbenzoic acid. [Link]

- Stenutz. 4-(5-formyl-2-thienyl)benzoic acid. [Link]

- ResearchGate. Formyl and Acyl Derivatives of Thiophenes and their Reactions. [Link]

- CORE. Synthesis of 5-aryl-5´-formyl-2,2´-bithiophenes as new precursors for nonlinear optical (NLO)

- MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

- Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). [Link]

- ResearchGate. (2025, November 3). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)

- NIH National Center for Biotechnology Information. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

- ResearchGate. Synthesis and refining of benzoic acid. [Link]

- NIH National Center for Biotechnology Information. (2014, October 15). Therapeutic importance of synthetic thiophene. [Link]

- Preprints.org. (2023, May 29).

- PubChem. 5-Formyl-2-thiopheneboronic acid. [Link]

Sources

- 1. Buy this compound | 174623-07-5 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 174623-07-5 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. aboundchem.com [aboundchem.com]

- 6. 4-(5-formyl-2-thienyl)benzoic acid [stenutz.eu]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-Formyl-2-thiopheneboronic acid | C5H5BO3S | CID 2773430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 15. preprints.org [preprints.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. fishersci.se [fishersci.se]

- 18. durhamtech.edu [durhamtech.edu]

An In-depth Technical Guide to the Physical Properties of 4-(5-formylthiophen-2-yl)benzoic acid

Introduction: A Bifunctional Building Block of Significant Potential

4-(5-formylthiophen-2-yl)benzoic acid (CAS No. 174623-07-5) is a highly functionalized aromatic compound that has emerged as a critical building block in medicinal chemistry and materials science.[1] Its rigid, conjugated π-system, featuring a terminal carboxylic acid and a reactive aldehyde group, makes it an exceptionally versatile precursor for a diverse range of applications.[1] In drug development, its scaffold is integral to the synthesis of novel therapeutic agents, with derivatives showing potential cytotoxic and antibacterial activities.[1] In materials science, it serves as a key ligand in the construction of advanced materials such as metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and organic semiconductors.

This guide provides a comprehensive overview of the core physical properties of this compound. It is designed not merely as a data repository, but as a practical resource for the laboratory professional. We will delve into established data, provide expert insight into the structural basis for these properties, and present detailed, field-proven protocols for their experimental determination and validation.

Chemical Identity and Core Structural Properties

A precise understanding of a molecule's identity is the foundation of all subsequent research. The key identifiers and structural properties for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 174623-07-5 | [1][2][3] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-(5-formyl-2-thienyl)benzoic acid, 5-(4-carboxyphenyl)thiophene-2-carboxaldehyde | [1][2] |

| Molecular Formula | C₁₂H₈O₃S | [1][3] |

| Molecular Weight | 232.26 g/mol | [1][3] |

| SMILES | O=Cc1ccc(s1)c2ccc(cc2)C(=O)O | [2] |

| InChI Key | NRGPPHJDPPKYKN-UHFFFAOYSA-N | [2] |

The molecule's structure is inherently bifunctional. The carboxylic acid moiety is a Brønsted-Lowry acid and a hydrogen bond donor/acceptor, governing its solubility in basic aqueous solutions and its participation in supramolecular assemblies. The thiophene-2-carboxaldehyde unit provides a reactive site for nucleophilic addition and condensation reactions, crucial for derivatization and polymer synthesis.[1] The central biphenyl-like linkage imparts rigidity and a conjugated electronic system.

Physicochemical Properties: Measurement and Interpretation

Physical State and Melting Point

This compound is a solid at standard temperature and pressure. Its high degree of crystallinity, molecular rigidity, and potential for strong intermolecular hydrogen bonding between the carboxylic acid groups contribute to a significantly high melting point.

| Parameter | Value | Notes | Source(s) |

| Melting Point | 284-290 °C | A high melting point indicates strong intermolecular forces and high lattice energy. |

A high melting point is indicative of substantial thermal stability, a critical parameter for materials science applications where processing may occur at elevated temperatures. For drug development, it can influence formulation strategies and the solid-state stability of an active pharmaceutical ingredient (API).

Differential Scanning Calorimetry is the gold-standard technique for determining thermal transitions. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[4][5] The melting point is determined as the extrapolated onset of the endothermic melting peak.[4]

Causality Behind the Method: Unlike the capillary method, which relies on visual observation, DSC provides quantitative thermodynamic data, including the enthalpy of fusion (ΔHfus), which relates to the material's crystallinity.[6][7] This makes it a more robust and reproducible technique.

Step-by-Step Methodology:

-

Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using a certified indium standard (Tm = 156.6 °C).[7] This ensures the accuracy of the measurement.

-

Sample Preparation: Accurately weigh 2-5 mg of the finely powdered, dry sample into an aluminum DSC pan.

-

Encapsulation: Crimp the pan with an aluminum lid to ensure good thermal contact and prevent sample loss. Prepare an identical empty pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

-

Thermal Program:

-

Data Analysis: Analyze the resulting thermogram. The melting point (Tm) is determined from the extrapolated onset of the endothermic peak, and the enthalpy of fusion is calculated by integrating the peak area.[4]

Caption: Workflow for Melting Point Determination using DSC.

Solubility Profile

While quantitative solubility data is not widely published, a qualitative assessment can be inferred from the molecule's structure and determined using standardized laboratory procedures. The presence of the polar carboxylic acid group suggests solubility in polar organic solvents and basic aqueous solutions. The large, nonpolar aromatic core predicts poor solubility in water and nonpolar solvents.

This protocol systematically classifies the compound based on its solubility in a series of solvents, providing critical insights for reaction setup, purification, and formulation.[9][10]

Causality Behind the Method: The choice of solvents is hierarchical. Water probes for high polarity. NaOH and NaHCO₃ test for acidic functional groups of different strengths (carboxylic acids are strong enough to react with NaHCO₃).[11] HCl tests for basic groups. Finally, concentrated H₂SO₄ detects compounds with functional groups that can be protonated, such as those containing oxygen or π-systems.[11]

Step-by-Step Methodology:

-

Water Test: Add ~25 mg of the compound to a test tube containing 0.75 mL of deionized water. Shake vigorously. If soluble, the compound is a small, polar molecule.

-

5% NaOH Test: If insoluble in water, add ~25 mg to 0.75 mL of 5% NaOH (aq). Shake vigorously. Solubility indicates the presence of an acidic group.

-

5% NaHCO₃ Test: If soluble in NaOH, test solubility in 5% NaHCO₃ (aq). Solubility here confirms a relatively strong acid, such as a carboxylic acid. Effervescence (CO₂ release) is a strong positive indicator.

-

5% HCl Test: If insoluble in water and NaOH, test solubility in 5% HCl (aq). This tests for basic functional groups (not expected for this molecule).

-

Concentrated H₂SO₄ Test: If insoluble in all the above, test solubility in cold, concentrated sulfuric acid. A color change or dissolution indicates a reaction, typical for compounds containing heteroatoms or unsaturation.

Expected Results for this compound:

-

Water: Insoluble

-

5% NaOH: Soluble (forms sodium 4-(5-formylthiophen-2-yl)benzoate salt)

-

5% NaHCO₃: Soluble (strong enough acid to react)

-

Organic Solvents: Likely soluble in polar aprotic solvents like DMSO and DMF, and sparingly soluble in alcohols like methanol or ethanol.

Spectroscopic Characterization: A Predictive Guide

Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Expected ¹H NMR Spectral Features (in DMSO-d₆):

-

Carboxylic Acid Proton (-COOH): A very broad singlet, highly downfield (> 12 ppm).

-

Aldehyde Proton (-CHO): A sharp singlet, downfield (~9.8-10.1 ppm). Data from 4-formylbenzoic acid shows this peak at 10.14 ppm.[12]

-

Aromatic Protons (Benzoic Acid Ring): Two doublets corresponding to an AA'BB' system, typically in the 7.8-8.2 ppm range.

-

Aromatic Protons (Thiophene Ring): Two doublets, one for each proton on the thiophene ring, expected in the 7.5-8.0 ppm range.

Expected ¹³C NMR Spectral Features (in DMSO-d₆):

-

Aldehyde Carbonyl (C=O): ~185-195 ppm.

-

Carboxylic Acid Carbonyl (C=O): ~165-170 ppm.

-

Aromatic Carbons: Multiple signals between ~125-150 ppm. The carbon attached to the carboxyl group and the carbons of the thiophene ring will have distinct chemical shifts.

Proper sample preparation is critical for acquiring high-resolution NMR spectra.

Causality Behind the Method: Deuterated solvents (e.g., DMSO-d₆) are used because they are largely "invisible" in ¹H NMR, preventing the solvent signal from overwhelming the analyte signals.[13] DMSO-d₆ is an excellent choice for carboxylic acids as it can solubilize the compound and allows for observation of the exchangeable -COOH proton. Filtering removes paramagnetic impurities and particulates that disrupt magnetic field homogeneity, leading to poor peak shape.[14]

Step-by-Step Methodology:

-

Weighing: Weigh approximately 10-20 mg of the sample into a clean, small vial.[15]

-

Dissolution: Add ~0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[13] Vortex or gently warm to fully dissolve the sample.

-

Filtration: Prepare a Pasteur pipette with a small, tight plug of glass wool or a Kimwipe at its base.[16] Filter the sample solution directly into a clean, dry 5 mm NMR tube.

-

Capping and Labeling: Cap the NMR tube and carefully label it. Wipe the outside of the tube clean before insertion into the spectrometer.

-

Acquisition: Acquire ¹H and ¹³C spectra on a standard NMR spectrometer (e.g., 400 MHz).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Key FT-IR Absorptions (ATR):

-

O-H Stretch (Carboxylic Acid): A very broad band from ~3300 cm⁻¹ to 2500 cm⁻¹, characteristic of the hydrogen-bonded dimer.[17]

-

C-H Stretch (Aromatic/Aldehyde): Aromatic C-H stretches appear just above 3000 cm⁻¹. The aldehyde C-H stretch will appear as two weaker bands around 2850 cm⁻¹ and 2750 cm⁻¹.

-

C=O Stretch (Carbonyls): This is a critical region. Two strong, sharp peaks are expected. The carboxylic acid C=O stretch should appear around 1700-1680 cm⁻¹.[17] The aldehyde C=O stretch, conjugated with the thiophene ring, is expected at a slightly lower wavenumber, likely ~1670-1660 cm⁻¹.

-

C=C Stretch (Aromatic Rings): Multiple sharp bands in the 1600-1450 cm⁻¹ region.

-

C-O Stretch (Carboxylic Acid): A strong band in the 1320-1210 cm⁻¹ region.

ATR is the preferred method for solid powders as it requires minimal sample preparation and is highly reproducible.[18]

Causality Behind the Method: The ATR technique measures the spectrum of a thin layer of sample in direct contact with a high-refractive-index crystal (e.g., diamond or ZnSe).[18] This avoids the laborious process of making KBr pellets and is non-destructive.[19][20] Applying pressure ensures optimal contact between the sample and the crystal, which is necessary for a strong signal.[21]

Step-by-Step Methodology:

-

Background Scan: Ensure the ATR crystal is clean. Take a background spectrum of the empty crystal. This subtracts signals from the atmosphere (CO₂, H₂O) and the crystal itself.

-

Sample Application: Place a small amount of the powder sample (a few milligrams is sufficient) onto the center of the ATR crystal.[22]

-

Apply Pressure: Use the instrument's pressure arm to press the sample firmly against the crystal. Consistent pressure is key for reproducible results.

-

Acquire Spectrum: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, release the pressure arm, remove the bulk of the sample, and clean the crystal surface with a soft tissue lightly moistened with a suitable solvent (e.g., isopropanol), then allow it to dry completely.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns.

Expected Mass Spectrum (Electrospray Ionization - ESI):

-

Negative Ion Mode (-ESI): This is ideal for a carboxylic acid. The most prominent peak will be the deprotonated molecule [M-H]⁻ at an m/z of 231.01.

-

Positive Ion Mode (+ESI): The protonated molecule [M+H]⁺ may be observed at an m/z of 233.02. Adducts with sodium [M+Na]⁺ at m/z 255.00 are also common.

-

High-Resolution MS (HRMS): Would confirm the elemental composition. For [M-H]⁻ (C₁₂H₇O₃S⁻), the calculated exact mass is 231.0116.

Conclusion

This compound is a robust, thermally stable solid with distinct physicochemical properties defined by its bifunctional, aromatic structure. This guide has summarized its known physical data and, more importantly, provided a framework for its experimental characterization in a research setting. By understanding the causality behind the protocols for measuring melting point, solubility, and spectroscopic signatures, researchers and drug development professionals can effectively utilize this versatile building block, ensure its quality and identity, and accelerate its application in the synthesis of next-generation materials and therapeutics.

References

- (2024). Solubility test for Organic Compounds. GeeksforGeeks. [Link]

- (n.d.). Experiment 1. Solubility of Organic Compounds. Scribd. [Link]

- (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]

- (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

- (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Saddleback College. [Link]

- (2023). Solubility of Organic Compounds. LibreTexts Chemistry. [Link]

- (2023). Measuring the Melting Point. Westlab Canada. [Link]

- (n.d.). Powder Samples. Shimadzu. [Link]

- (n.d.). Supplementary Information. The Royal Society of Chemistry. [Link]

- (n.d.).

- (n.d.).

- (n.d.). Sample Preparation – FT-IR/ATR.

- (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]

- (n.d.).

- (n.d.). NMR Sample Preparation.

- (n.d.).

- (n.d.). Melting Point Determination.

- (n.d.). A Beginner's Guide to Differential Scanning Calorimetry DSC. S4Science. [Link]

- (n.d.). Differential Scanning Calorimetry (DSC). TA Instruments. [Link]

- (2016). Differential scanning calorimetry. CureFFI.org. [Link]

- (n.d.). Benzoic acid, 4-formyl-. NIST WebBook. [Link]

- (n.d.). infrared spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

- (n.d.). 4-(5-formyl-2-thienyl)benzoic acid. Stenutz. [Link]

Sources

- 1. Buy this compound | 174623-07-5 [smolecule.com]

- 2. 4-(5-formyl-2-thienyl)benzoic acid [stenutz.eu]

- 3. This compound | 174623-07-5 [chemicalbook.com]

- 4. s4science.at [s4science.at]

- 5. Differential scanning calorimetry [cureffi.org]

- 6. resolvemass.ca [resolvemass.ca]

- 7. tainstruments.com [tainstruments.com]

- 8. westlab.com [westlab.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. www1.udel.edu [www1.udel.edu]

- 12. 4-Formylbenzoic acid(619-66-9) 1H NMR spectrum [chemicalbook.com]

- 13. publish.uwo.ca [publish.uwo.ca]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 16. sites.bu.edu [sites.bu.edu]

- 17. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. agilent.com [agilent.com]

- 19. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 20. jascoinc.com [jascoinc.com]

- 21. drawellanalytical.com [drawellanalytical.com]

- 22. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

A Comprehensive Technical Guide to 4-(5-formylthiophen-2-yl)benzoic acid (CAS 174623-07-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the intricate world of synthetic chemistry and drug discovery, the value of a molecular scaffold is measured by its versatility, reactivity, and potential for structural elaboration. 4-(5-formylthiophen-2-yl)benzoic acid (CAS 174623-07-5) has emerged as a distinguished building block that excels in these areas. Its constitution, featuring a benzoic acid, a thiophene ring, and a reactive aldehyde, presents a trifecta of chemical handles. This guide is crafted from the perspective of a senior application scientist to provide not just a repository of data, but a deep, functional understanding of this compound. We will delve into the causality behind synthetic strategies, the rationale for analytical validation, and the pathways for its application, empowering you to leverage its full potential in your research endeavors.

Part 1: Core Chemical Profile

Molecular Identity and Physicochemical Properties

This compound is an organic solid whose utility is anchored in its distinct functional groups.[1] The carboxylic acid provides a site for amide coupling, esterification, or coordination, while the aldehyde is a gateway for imine formation, reductive amination, and olefination reactions.[1]

| Property | Value | Source |

| CAS Number | 174623-07-5 | |

| Molecular Formula | C₁₂H₈O₃S | [1] |

| Molecular Weight | 232.26 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 284-290 °C | |

| Synonyms | 4-(5-formylthien-2-yl)benzoic acid, 5-(4-carboxyphenyl)thiophene-2-carboxaldehyde | [1] |

Spectroscopic Fingerprint

For unambiguous identification and quality control, understanding the spectroscopic signature is paramount. The expected spectral data are as follows:

-

¹H NMR: The proton NMR spectrum is highly characteristic. Expect a sharp singlet for the aldehyde proton (CHO) in the downfield region (δ 9.5-10.5 ppm). The aromatic protons on the thiophene and benzene rings will appear as doublets or multiplets between δ 7.5-8.5 ppm. A broad singlet corresponding to the carboxylic acid proton (COOH) will be visible at a very downfield shift (δ > 12 ppm), which may be exchangeable with D₂O.

-

¹³C NMR: The carbon spectrum will prominently feature the carbonyl carbons of the aldehyde and carboxylic acid, typically resonating above 165 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Look for a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a sharp C=O stretch from the aldehyde (around 1680-1700 cm⁻¹), and another C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹).

Part 2: Synthesis and Mechanistic Insights

The construction of the this compound backbone is most reliably achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a method of choice for its high functional group tolerance and mild conditions.[1]

Retrosynthetic Strategy

A logical disconnection of the target molecule points directly to a Suzuki coupling between a thiophene boronic acid and a brominated benzoic acid. This is one of the most efficient routes.[1]

Caption: Retrosynthetic analysis via Suzuki coupling.

Validated Synthesis Protocol

This protocol is designed for high yield and purity. The rationale behind each step is explained to ensure a self-validating and reproducible workflow.

Materials:

-

5-formylthiophene-2-boronic acid[2]

-

4-bromobenzoic acid

-

Palladium(II) acetate [Pd(OAc)₂]

-

Triphenylphosphine (PPh₃) or a more advanced phosphine ligand (e.g., SPhos)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Solvent system: 1,4-Dioxane and Water (e.g., 4:1 ratio)

-

Hydrochloric acid (2M) for work-up

Experimental Workflow Diagram:

Caption: Step-by-step workflow for Suzuki synthesis.

Detailed Procedure:

-

Vessel Charging: In a round-bottom flask, combine 5-formylthiophene-2-boronic acid (1.0 eq), 4-bromobenzoic acid (1.05 eq), and potassium carbonate (2.5 eq).

-

Expertise & Experience: A slight excess of the aryl bromide ensures the complete consumption of the more valuable boronic acid. The base is essential for the transmetalation step of the catalytic cycle.

-

-

Catalyst Addition: Add the palladium precatalyst and the phosphine ligand.

-

Expertise & Experience: The ligand stabilizes the active Pd(0) species and facilitates oxidative addition and reductive elimination. The ratio of ligand to palladium is critical for catalytic efficiency.

-

-

Solvent Addition & Degassing: Add the dioxane/water solvent mixture. Vigorously bubble argon or nitrogen through the solution for 20-30 minutes.

-

Trustworthiness: This is a critical, self-validating step. Failure to remove dissolved oxygen will lead to the oxidation and deactivation of the Pd(0) catalyst, resulting in a failed reaction.

-

-

Heating: Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction's progress by TLC or LC-MS until the starting materials are consumed (typically 6-18 hours).

-

Work-up: a. Cool the mixture to room temperature. If a significant amount of palladium black has formed, filter the mixture through a pad of Celite. b. Transfer the filtrate to a separatory funnel and remove the organic layer. c. Carefully acidify the aqueous layer with 2M HCl. The product, being a carboxylic acid, will precipitate out of the solution as its solubility in acidic water is low. d. Collect the precipitate by vacuum filtration.

-

Purification: Wash the collected solid thoroughly with deionized water to remove inorganic salts, followed by a wash with a cold non-polar solvent like diethyl ether or hexane to remove organic-soluble impurities. Dry the purified product under a high vacuum.

Part 3: Chemical Reactivity and Applications

The true power of this compound lies in its capacity for selective derivatization, making it a valuable precursor for pharmaceuticals and functional materials.[1] Its derivatives have shown promise in antibacterial and anticancer research.[1]

Logical Derivatization Pathways:

Caption: Key derivatization pathways from the core molecule.

Part 4: Quality Assurance and Control

Rigorous analytical testing is essential to confirm the identity and purity of the synthesized material, ensuring its suitability for downstream applications.

| Technique | Purpose | Acceptance Criteria |

| HPLC | Purity Assessment | Purity ≥ 97% by peak area normalization. |

| ¹H NMR | Structural Confirmation | Spectrum must be consistent with the assigned structure, with correct chemical shifts, multiplicities, and integration. |

| Mass Spec (MS) | Molecular Weight Verification | Detection of the correct molecular ion peak (e.g., [M-H]⁻ in negative ESI mode). |

| Melting Point | Purity Indication | A sharp melting range consistent with the reference value (e.g., 284-290 °C). |

Part 5: Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when working with any chemical reagent.

-

Hazard Identification: Classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The signal word is "Warning".

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a laboratory coat.[3][4]

-

Handling: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[3] Wash hands thoroughly after handling.[4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4] Keep away from strong oxidizing agents.[3]

References

- Stenutz. 4-(5-formyl-2-thienyl)benzoic acid.

- Aaron Chemistry GmbH. (2021, May 21). Safety Data Sheet - 4-(5-Formyl-thiophen-2-yl)-benzoic acid.

- PubChem. 5-Formyl-2-thiopheneboronic acid. National Center for Biotechnology Information.

Sources

An In-depth Technical Guide to the Molecular Structure and Properties of 4-(5-formylthiophen-2-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Interest in Medicinal Chemistry

4-(5-formylthiophen-2-yl)benzoic acid (FTBA) is a bifunctional organic molecule that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its rigid, planar structure, coupled with the reactive aldehyde and carboxylic acid functionalities, makes it a versatile building block for the synthesis of more complex molecular architectures. The core of FTBA consists of a benzoic acid moiety linked to a thiophene-2-carboxaldehyde unit. This unique combination of a well-known pharmacophore (thiophene) and a versatile synthetic handle (benzoic acid) positions FTBA as a promising scaffold for the development of novel therapeutic agents and functional materials.[1] Thiophene-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties, making FTBA a molecule of considerable interest for further investigation.[2][3][4]

This in-depth technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of this compound, with a particular focus on its relevance to drug development professionals.

Molecular Structure and Physicochemical Properties

The structural formula of this compound is C₁₂H₈O₃S, with a molecular weight of 232.26 g/mol .[1] The molecule's architecture is characterized by a central thiophene ring substituted at the 2- and 5-positions. The 2-position is attached to a para-substituted benzoic acid, while the 5-position bears a formyl (aldehyde) group.

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 174623-07-5 | [5] |

| Molecular Formula | C₁₂H₈O₃S | [1] |

| Molecular Weight | 232.26 g/mol | [1] |

| Melting Point | 284-290 °C | |

| Appearance | Solid |

The planarity of the thiophene and benzene rings, connected by a single carbon-carbon bond, allows for potential conjugation across the molecule, influencing its electronic and photophysical properties. The electron-withdrawing nature of the formyl and carboxylic acid groups significantly impacts the electron density distribution within the aromatic rings.

Caption: 2D representation of the molecular structure of this compound.

Synthesis of this compound: A Representative Protocol

The synthesis of FTBA is typically achieved through a multi-step process that leverages well-established organic reactions. A common and efficient strategy involves a Suzuki-Miyaura cross-coupling reaction as the key carbon-carbon bond-forming step. The requisite 5-formyl-2-thiopheneboronic acid can be prepared from 2-thiophenecarboxaldehyde. The following is a representative, field-proven protocol.

Part 1: Synthesis of 5-formyl-2-thiopheneboronic acid

This intermediate can be synthesized from 2-thiophenecarboxaldehyde via bromination followed by a lithium-halogen exchange and subsequent reaction with a borate ester.

Part 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes the coupling of 5-formyl-2-thiopheneboronic acid with 4-bromobenzoic acid.

Materials:

-

5-formyl-2-thiopheneboronic acid (1.0 eq)

-

4-bromobenzoic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.08 eq)

-

Potassium carbonate (K₂CO₃, 3.0 eq)

-

1,4-Dioxane

-

Water

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask, add 5-formyl-2-thiopheneboronic acid, 4-bromobenzoic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

-

Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water to the flask.

-

Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 2M HCl to precipitate the product.

-

Purification: Filter the precipitate and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a solid.

Causality Behind Experimental Choices:

-

Palladium Catalyst: Palladium complexes are highly efficient catalysts for Suzuki-Miyaura couplings, facilitating the oxidative addition and reductive elimination steps.

-

Ligand: Triphenylphosphine is a common phosphine ligand that stabilizes the palladium catalyst and promotes the reaction.

-

Base: Potassium carbonate is a crucial component that activates the boronic acid for transmetalation to the palladium center.

-

Solvent System: The dioxane/water mixture provides a suitable medium for dissolving both the organic and inorganic reagents.

Caption: Experimental workflow for the synthesis of FTBA.

Spectroscopic Characterization: A Predictive Analysis

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the thiophene and benzene rings, as well as the aldehyde and carboxylic acid protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~13.0 | Broad Singlet | 1H | Carboxylic acid proton (-COOH) |

| ~8.1-8.3 | Doublet | 2H | Aromatic protons ortho to -COOH |

| ~7.8-8.0 | Doublet | 2H | Aromatic protons meta to -COOH |

| ~7.7-7.9 | Doublet | 1H | Thiophene proton adjacent to -CHO |

| ~7.4-7.6 | Doublet | 1H | Thiophene proton adjacent to the benzene ring |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals for the carbonyl carbons of the aldehyde and carboxylic acid, in addition to the aromatic carbons.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~185 | Aldehyde carbonyl carbon |

| ~167 | Carboxylic acid carbonyl carbon |

| ~125-150 | Aromatic carbons of thiophene and benzene rings |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl and hydroxyl groups.

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| ~1700 | C=O stretch | Carboxylic acid |

| ~1680 | C=O stretch | Aldehyde |

| ~1600, ~1480 | C=C stretch | Aromatic rings |

Mass Spectrometry (Predicted)

In a mass spectrum, the molecular ion peak (M⁺) for this compound would be observed at an m/z value of approximately 232.01, corresponding to its molecular weight.

Applications in Drug Development

The unique structural features of this compound make it a valuable scaffold for the design of novel therapeutic agents. The thiophene moiety is a well-established pharmacophore found in numerous approved drugs.[3]

Anti-inflammatory Potential

Thiophene derivatives have been extensively investigated for their anti-inflammatory properties.[3] Many of these compounds exert their effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[3] The carboxylic acid group in FTBA is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and can participate in crucial interactions with the active sites of these enzymes. The aldehyde group offers a reactive site for further chemical modification to enhance potency and selectivity.

Anticancer Activity

A growing body of evidence suggests that thiophene-based compounds possess significant anticancer activity.[2][4] These molecules have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The planar aromatic structure of FTBA is suitable for intercalation with DNA or for binding to the active sites of enzymes involved in cancer progression. Further derivatization of the aldehyde and carboxylic acid functionalities could lead to the development of potent and selective anticancer agents.

Conclusion

This compound is a molecule with significant potential in the realm of drug discovery and materials science. Its straightforward synthesis from commercially available starting materials, combined with its versatile chemical reactivity, makes it an attractive building block for creating a diverse library of compounds. The inherent biological activity associated with the thiophene nucleus, particularly in the areas of inflammation and oncology, underscores the importance of further research into the therapeutic applications of FTBA and its derivatives. This technical guide provides a solid foundation for researchers and drug development professionals to understand and utilize this promising molecule in their future endeavors.

References

- Shareef, M. A., et al. (2016). Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives. European Journal of Chemistry, 7(4), 454-462.

- de Almeida, J. F., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692.

- Attimarad, M., Mohan, S., & Murthy, M. S. (2005). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Indian Journal of Heterocyclic Chemistry, 14, 285-288.

- Royal Society of Chemistry. (2018). Supplementary Information.

- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870).

- Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870).

- ResearchGate. (2016). (PDF) Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives.

- Kamal, A., et al. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic Chemistry, 102, 104082.

- ResearchGate. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.

- Al-Suwaidan, I. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2915.

- Royal Society of Chemistry. (2018). Supplementary Information.

- Li, Y., et al. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. Molecules, 24(1), 199.

- NIST. Benzoic acid, 4-formyl-.

- PubChem. 5-Formyl-2-thiopheneboronic acid.

- Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid.

- Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.

- Journal of Lipid Research. Structural characterization of wax esters by electron ionization mass spectrometry.

- Royal Society of Chemistry. Accelerated Fenton-like kinetics by visible-light-driven catalysis over Iron(III) porphyrin functionalized Zirconium MOF: Effective promotion on the degradation of organic contaminant.

- ResearchGate. (2018). The FTIR spectra of 50 mg/L benzoic acid at various sonication times.

- SpectraBase. Benzoic acid, 4-[[2-[[2-(4-morpholinyl)ethyl]amino]-1,2-dioxoethyl]amino]-, ethyl ester.

- SpectraBase. Benzoic acid, 4-[[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino]-.

- SpectraBase. benzoic acid, 4-[3-mercapto-5-(3-methyl-2-thienyl)-4H-1,2,4-triazol-4-yl]-.

Sources

- 1. Buy this compound | 174623-07-5 [smolecule.com]

- 2. Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives | European Journal of Chemistry [eurjchem.com]

- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Spectroscopic Data for 4-(5-Formylthiophen-2-yl)benzoic Acid: A Technical Guide for Researchers

Introduction

4-(5-Formylthiophen-2-yl)benzoic acid is a bifunctional organic compound that incorporates a thiophene-based aldehyde and a benzoic acid moiety.[1] Its molecular formula is C₁₂H₈O₃S, and it has a molecular weight of 232.26 g/mol .[1] This unique structural architecture makes it a valuable intermediate in the synthesis of more complex molecules for applications in medicinal chemistry and materials science.[1] The presence of the reactive aldehyde and carboxylic acid groups allows for a variety of chemical transformations, including nucleophilic additions, esterifications, and amidations.[1] Understanding the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. While experimental spectra for this specific molecule are not widely available in the public domain, this guide will provide a detailed predictive analysis based on the well-established spectroscopic characteristics of its constituent functional groups and closely related chemical structures.

Molecular Structure and Synthesis Overview

A common synthetic route to this compound involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, between a boronic acid derivative of one of the aromatic rings and a halogenated derivative of the other. For instance, (5-formylthiophen-2-yl)boronic acid can be coupled with 4-bromobenzoic acid.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher

-

Pulse Program: Standard single-pulse sequence

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: -2 to 12 ppm

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher

-

Pulse Program: Proton-decoupled single-pulse sequence

-

Number of Scans: 1024 or more, depending on sample concentration

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0 to 200 ppm

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

The ¹H NMR spectrum is expected to show distinct signals for the protons of the benzoic acid and thiophene rings, as well as the aldehyde and carboxylic acid protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | Singlet | 1H | Carboxylic acid (-COOH) | The acidic proton of a carboxylic acid is typically highly deshielded and appears as a broad singlet far downfield. |

| ~9.90 | Singlet | 1H | Aldehyde (-CHO) | The aldehyde proton is also significantly deshielded due to the electronegativity of the carbonyl oxygen and its anisotropic effect. |

| ~8.10 | Doublet | 2H | Benzoic acid (ortho to -COOH) | Protons ortho to the electron-withdrawing carboxylic acid group are deshielded. |

| ~7.95 | Doublet | 1H | Thiophene (H4) | This thiophene proton is adjacent to the electron-withdrawing aldehyde group, leading to a downfield shift. |

| ~7.85 | Doublet | 2H | Benzoic acid (meta to -COOH) | Protons meta to the carboxylic acid group are less deshielded than the ortho protons. |

| ~7.70 | Doublet | 1H | Thiophene (H3) | This thiophene proton is coupled to the H4 proton. |

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~185.0 | Aldehyde Carbonyl (C=O) | The carbonyl carbon of an aldehyde is highly deshielded. |

| ~167.0 | Carboxylic Acid Carbonyl (C=O) | The carbonyl carbon of a carboxylic acid is also significantly downfield. |

| ~150.0 | Thiophene (C5) | Carbon attached to the aldehyde group. |

| ~145.0 | Thiophene (C2) | Carbon attached to the benzoic acid ring. |

| ~138.0 | Benzoic acid (C4) | Carbon attached to the thiophene ring. |

| ~135.0 | Thiophene (C4) | Carbon adjacent to the aldehyde group. |

| ~131.0 | Benzoic acid (C1) | Carbon of the carboxylic acid group. |

| ~130.0 | Benzoic acid (C3, C5) | Carbons meta to the carboxylic acid group. |

| ~127.0 | Benzoic acid (C2, C6) | Carbons ortho to the carboxylic acid group. |

| ~126.0 | Thiophene (C3) | Carbon adjacent to the carbon attached to the benzoic acid ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

-

Scan Range: 4000 - 400 cm⁻¹

-

Number of Scans: 16-32

-

Resolution: 4 cm⁻¹

Predicted IR Spectral Data

The IR spectrum of this compound will be dominated by the absorptions of the carboxylic acid and aldehyde functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) | The broadness is due to hydrogen bonding.[2] |

| ~3100 | Medium | C-H stretch (Aromatic) | Characteristic of C-H bonds in aromatic rings. |

| ~2850, ~2750 | Medium | C-H stretch (Aldehyde) | Often appears as a doublet due to Fermi resonance.[3] |

| ~1700 | Strong | C=O stretch (Carboxylic acid) | The carbonyl stretch of a carboxylic acid is typically very strong.[2] |

| ~1680 | Strong | C=O stretch (Aldehyde) | The carbonyl stretch of an aromatic aldehyde.[3] |

| ~1600, ~1470 | Medium | C=C stretch (Aromatic) | Characteristic vibrations of the benzene and thiophene rings. |

| ~1300 | Medium | C-O stretch and O-H bend | Associated with the carboxylic acid group.[2] |

| ~820 | Strong | C-H out-of-plane bend | Characteristic of a 1,4-disubstituted benzene ring and a 2,5-disubstituted thiophene ring.[3] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: Mass Spectrometry

Sample Preparation (Electrospray Ionization - ESI):

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly into the mass spectrometer or inject it via an HPLC system.

Instrument Parameters (ESI-MS):

-

Ionization Mode: Positive or Negative

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap

-

Scan Range: m/z 50 - 500

Predicted Mass Spectrum Data

The mass spectrum will show the molecular ion peak and characteristic fragment ions.

| m/z | Ion | Rationale |

| 232 | [M]⁺˙ | Molecular ion (for Electron Ionization) |

| 233 | [M+H]⁺ | Protonated molecule (for positive ion ESI) |

| 231 | [M-H]⁻ | Deprotonated molecule (for negative ion ESI) |

| 215 | [M-OH]⁺ | Loss of the hydroxyl group from the carboxylic acid. |

| 203 | [M-CHO]⁺ | Loss of the formyl group. |

| 187 | [M-COOH]⁺ | Loss of the carboxylic acid group. |

| 121 | [C₇H₅O₂]⁺ | Fragment corresponding to the benzoic acid moiety. |

| 111 | [C₅H₃OS]⁺ | Fragment corresponding to the formylthiophene moiety. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation.

Experimental Protocol: UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane).

-

Use a quartz cuvette with a 1 cm path length.

Instrument Parameters:

-

Spectrometer: UV-Vis Spectrophotometer

-

Wavelength Range: 200 - 800 nm

-

Scan Speed: Medium

Predicted UV-Vis Spectral Data

Due to the extended π-conjugated system formed by the connection of the benzene and thiophene rings, this compound is expected to have strong UV absorption.

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~320-350 | High | π → π |

| ~250-280 | Medium | π → π |

Conclusion

The predicted spectroscopic data presented in this guide provides a robust framework for the identification and characterization of this compound. The combination of NMR, IR, MS, and UV-Vis spectroscopy offers a comprehensive analytical toolkit for researchers and scientists working with this versatile compound. While the data provided is based on predictive analysis, it serves as a reliable reference for interpreting experimental results and ensuring the quality and identity of this important synthetic intermediate.

References

- NIST. 2-Thiophenecarboxaldehyde. In NIST Chemistry WebBook.

- Doc Brown's Chemistry. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes.

- ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations.

- Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions.

- SIELC Technologies. UV-Vis Spectrum of Benzoic Acid.

- ResearchGate. Experimental UV spectra of benzoic acid derivatives.

- The Royal Society of Chemistry. 4 - Supporting Information.

- The Royal Society of Chemistry. Supplementary Information.

- NIST. Benzoic acid, 4-formyl-. In NIST Chemistry WebBook.

- Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid.

Sources

- 1. Buy this compound | 174623-07-5 [smolecule.com]

- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. pdf.benchchem.com [pdf.benchchem.com]

Introduction: Elucidating Molecular Structure Through Vibrational Spectroscopy

An In-depth Technical Guide to the FT-IR Spectrum of 4-(5-formylthiophen-2-yl)benzoic acid

This compound (C₁₂H₈O₃S) is a bifunctional organic molecule featuring a benzoic acid moiety linked to a formyl-substituted thiophene ring.[1][2] Its structural complexity, incorporating carboxylic acid, aldehyde, and distinct aromatic systems, makes it a valuable building block in medicinal chemistry and materials science. Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable, non-destructive analytical technique for confirming the identity and structural integrity of such molecules.[3][4] This guide provides a comprehensive analysis of the FT-IR spectrum of this compound, grounded in first principles of vibrational spectroscopy and supported by established experimental protocols.

The core principle of FT-IR spectroscopy is that chemical bonds within a molecule absorb infrared radiation at specific frequencies, causing them to vibrate.[3] The pattern of absorption is unique to the molecule's structure, acting as a molecular "fingerprint".[5] This guide will deconstruct the expected spectrum by analyzing the characteristic vibrational modes of each functional group present in the target molecule.

Part 1: Deconvolution of the FT-IR Spectrum

The FT-IR spectrum of this compound is a composite of the vibrational modes of its constituent parts: the carboxylic acid group, the aldehyde group, the para-substituted benzene ring, and the 2,5-disubstituted thiophene ring. Understanding these individual contributions is key to a complete spectral interpretation.

The Carboxylic Acid Signature: A Tale of Hydrogen Bonding

The carboxylic acid group provides some of the most distinct and easily identifiable peaks in the spectrum, primarily due to strong intermolecular hydrogen bonding which significantly influences the vibrational frequencies.

-

O-H Stretching: The most characteristic absorption is an extremely broad and intense band appearing in the range of 3300 to 2500 cm⁻¹.[5] The significant broadening is a direct consequence of the strong hydrogen bonding between carboxylic acid dimers. This broad envelope often overlaps with C-H stretching vibrations.[6]

-

C=O (Carbonyl) Stretching: A strong, sharp absorption corresponding to the carbonyl stretch is expected. For aromatic carboxylic acids, conjugation with the benzene ring delocalizes electron density, weakening the C=O bond and lowering its vibrational frequency to the 1710-1680 cm⁻¹ region.[6][7]

-

C-O Stretching and O-H Bending: Carboxylic acids exhibit coupled vibrations involving C-O stretching and in-plane O-H bending, typically resulting in a strong band between 1320 and 1210 cm⁻¹.[5][6] A broad, medium-intensity O-H out-of-plane bending (wagging) vibration is also characteristic, appearing around 960-900 cm⁻¹.[6]

The Aldehyde Group Vibrations

The formyl group attached to the thiophene ring also has characteristic absorptions.

-

C=O (Carbonyl) Stretching: The aldehyde carbonyl stretch is also strong and sharp. Its position is influenced by conjugation with the thiophene ring. For thiophene-2-carbaldehyde, this peak is typically observed around 1683-1665 cm⁻¹.[8][9] This absorption may appear as a distinct peak or a shoulder adjacent to the carboxylic acid carbonyl stretch, depending on the specific molecular environment and sample phase.

-

C-H (Aldehydic) Stretching: A hallmark of aldehydes is the C-H stretching vibration of the formyl proton. This usually appears as one or two weaker, but sharp, bands in the 2850-2820 cm⁻¹ and 2750-2720 cm⁻¹ regions. The presence of these peaks is a strong confirmation of the aldehyde functionality.

Aromatic Ring Systems: Benzene and Thiophene

Both the benzene and thiophene rings contribute to a series of absorptions.

-

Aromatic C-H Stretching: The stretching of C-H bonds on both aromatic rings gives rise to sharp, medium-to-weak bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[8][10]

-

C=C Ring Stretching: The stretching vibrations within the aromatic rings produce a set of two to four bands of variable intensity in the 1625-1400 cm⁻¹ region.[5][11] These peaks confirm the presence of the aromatic frameworks.

-

C-H Out-of-Plane (OOP) Bending: These vibrations are highly informative about the substitution pattern of the aromatic rings. For the para-substituted (1,4-disubstituted) benzene ring, a strong absorption is expected in the 860-800 cm⁻¹ range. The 2,5-disubstituted thiophene ring also contributes to absorptions in this fingerprint region.

-

C-S Stretching: The thiophene ring's carbon-sulfur bond stretch is expected to produce weak absorptions in the fingerprint region, typically between 710 and 600 cm⁻¹.[11]

Data Summary: Expected Vibrational Frequencies

| Wavenumber (cm⁻¹) | Functional Group/Vibration | Expected Intensity | Causality/Notes |

| ~3300 - 2500 | Carboxylic Acid: O-H Stretch | Strong, Very Broad | Strong intermolecular hydrogen bonding causes significant peak broadening.[5][6] |

| ~3100 - 3000 | Aromatic: C-H Stretch | Medium to Weak, Sharp | Characteristic of C-H bonds on both benzene and thiophene rings.[10] |

| ~2830 & ~2730 | Aldehyde: C-H Stretch | Weak, Sharp | Often appears as a pair of Fermi resonance peaks, confirming the aldehyde group. |

| ~1700 - 1680 | Carboxylic Acid: C=O Stretch | Strong, Sharp | Frequency is lowered due to conjugation with the benzene ring.[6] |

| ~1683 - 1665 | Aldehyde: C=O Stretch | Strong, Sharp | Frequency is lowered by conjugation with the thiophene ring.[8][9] |

| ~1625 - 1400 | Aromatic: C=C Ring Stretch | Medium to Strong | A series of bands indicating the presence of both aromatic rings.[11] |

| ~1320 - 1210 | Carboxylic Acid: C-O Stretch | Strong | Coupled with O-H in-plane bending.[5] |

| ~960 - 900 | Carboxylic Acid: O-H Bend (OOP) | Medium, Broad | Out-of-plane bending, broadened by hydrogen bonding.[6] |

| ~860 - 800 | Benzene Ring: C-H Bend (OOP) | Strong | Characteristic of the para-substitution pattern. |

Part 2: Experimental Protocol for Data Acquisition

For solid-state analysis of a compound like this compound, Attenuated Total Reflectance (ATR) FT-IR is the preferred modern technique.[12][13] Its primary advantage is the lack of extensive sample preparation, such as creating KBr pellets, which can be time-consuming and moisture-sensitive.[4] ATR analysis involves placing the sample directly onto a high-refractive-index crystal (commonly diamond) and applying pressure to ensure good contact.[14]

Diagram: ATR-FTIR Experimental Workflow

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Step-by-Step Methodology

-

Instrument and Accessory Preparation:

-

Rationale: A stable instrument environment and a clean accessory are paramount for acquiring high-quality, reproducible data.

-

Protocol:

-

Ensure the FT-IR spectrometer has been powered on and allowed to thermally stabilize according to the manufacturer's guidelines.

-

Thoroughly clean the ATR crystal (e.g., diamond) surface with a suitable solvent (e.g., spectroscopic grade isopropanol or ethanol) and a soft, lint-free wipe.

-

Verify cleanliness by collecting a background spectrum and ensuring no significant contaminant peaks (e.g., water, solvent) are present.

-

-

-

Background Collection:

-

Rationale: A background scan measures the spectrum of the ambient environment (water vapor, CO₂) and the instrument itself.[3] This is later ratioed against the sample scan to produce a pure absorbance spectrum of the sample.

-

Protocol:

-

With the clean, empty ATR accessory in place, initiate the background scan.

-

Typical parameters: 4000-400 cm⁻¹ range, 4 cm⁻¹ resolution, co-addition of 16-32 scans to improve the signal-to-noise ratio.

-

-

-

Sample Measurement:

-

Rationale: Achieving intimate contact between the solid sample and the ATR crystal is critical for the evanescent wave to penetrate the sample and generate a strong spectrum.[14]

-

Protocol:

-

Place a small amount (typically 1-2 mg) of the this compound powder onto the center of the ATR crystal.

-

Use the accessory's pressure clamp to apply firm, consistent pressure onto the sample. This ensures good optical contact.

-

Initiate the sample scan using the same acquisition parameters as the background scan.

-

-

-

Data Processing and Analysis:

-

Rationale: Raw spectral data requires processing to be accurately interpreted.

-

Protocol:

-

The instrument software will automatically ratio the sample scan against the background scan to generate the final infrared spectrum.

-

Apply an "ATR correction" algorithm if available in the software. This corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.[13]

-

Perform a baseline correction to remove any broad, rolling features and ensure the spectral baseline is flat at zero absorbance.

-

Use peak-picking tools to identify the precise wavenumbers of the absorption maxima and correlate them with the expected values detailed in the table above.

-

-

Conclusion: A Validated Structural Portrait